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These application notes provide a detailed overview of the patient selection criteria for clinical
studies of DB-1311 (BNT324), an investigator antibody-drug conjugate (ADC) targeting B7-H3
with a topoisomerase | inhibitor payload. The following protocols are intended to guide
researchers in identifying suitable candidates for enrollment in Phase 1/2a clinical trials.

Mechanism of Action

DB-1311 is a novel ADC designed to target and eliminate cancer cells overexpressing the B7-
H3 protein, a member of the B7 family of immune checkpoint molecules.[1] B7-H3 is highly
expressed on the surface of various solid tumors and is associated with tumor progression and
poor prognosis.[1][2] The ADC consists of a humanized anti-B7-H3 monoclonal antibody linked
to a potent topoisomerase | inhibitor. Upon binding to B7-H3 on the tumor cell surface, DB-
1311 is internalized, and the topoisomerase | inhibitor is released, leading to DNA damage and
subsequent apoptosis of the cancer cell.[3]

Patient Selection Criteria

The selection of patients for DB-1311 studies is a critical step to ensure patient safety and the
scientific validity of the clinical trial. The criteria are divided into general inclusion and exclusion
criteria applicable to all participants, and specific criteria for different tumor-type cohorts in the
dose-expansion phase of the study.
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General Inclusion Criteria

A summary of the general inclusion criteria for the DB-1311 Phase 1/2a clinical trial
(NCT05914116) is provided in the table below.[4][5]

Criteria Requirement

Age > 18 years
Histologically or cytologically confirmed
unresectable advanced/metastatic solid tumor
that has relapsed or progressed on or after

Tumor Type

standard systemic treatments, is intolerable with
standard treatment, or for which no standard

treatment is available.

Measurable Disease

At least one measurable lesion as defined by
Response Evaluation Criteria in Solid Tumors
(RECIST) version 1.1.[4][5]

Life Expectancy

> 3 months

ECOG Performance Status

0-1

Cardiac Function

Left Ventricular Ejection Fraction (LVEF) = 50%
as assessed by ECHO or MUGA scan.[4][5]

Organ Function

Adequate organ function as determined by

laboratory tests.[3]

Informed Consent

Willing and able to provide written informed

consent.

General Exclusion Criteria

Patients meeting any of the following criteria are generally excluded from DB-1311 studies.[3]

[4]
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Criteria Requirement
- Prior treatment with a B7-H3 targeted therapy.
) - Prior treatment with an antibody-drug
Prior Therapy

conjugate containing a topoisomerase inhibitor

(e.g., trastuzumab deruxtecan).

Cardiac Conditions

- Symptomatic congestive heart failure (New
York Heart Association [NYHA] classes II-1V). -
Serious cardiac arrhythmia requiring treatment. -
Myocardial infarction or unstable angina within 6

months prior to enrollment.[3]

Other

Other clinically significant comorbidities or
conditions that could interfere with study

participation or safety.

Cohort-Specific Inclusion Criteria for Phase 2a

The Phase 2a part of the study includes specific cohorts for various solid tumors. The key

additional inclusion criteria for some of these cohorts are summarized below.[4][5]
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Tumor Type

Key Additional Inclusion Criteria

Small Cell Lung Cancer (SCLC)

- Pathologically documented locally advanced or
metastatic SCLC not amenable to curative
surgery or radiation. - Prior therapy with at least
one platinum-based line for extensive-stage

disease.[5]

Non-Small Cell Lung Cancer (NSCLC)

- Received prior treatment with platinum-based
chemotherapy and an anti-PD-1/PD-L1 therapy
in the advanced/metastatic setting. - If specific

genomic mutations are present, must have also

received at least one genotype-directed therapy.

[3]

Esophageal Squamous Cell Carcinoma (ESCC)

- Received at least one prior therapy for

unresectable disease.

Castration-Resistant Prostate Cancer (CRPC)

- Pathologically documented metastatic
adenocarcinoma of the prostate. - Progressive
metastatic CRPC defined by castrate levels of
serum testosterone (< 50 ng/dL) and disease
progression by PCWG3 criteria. - Having
received prior docetaxel and a novel hormone
therapy.[4][5][6]

Melanoma

- Unresectable Stage Il or metastatic melanoma
not amenable to local therapy. - Previously
treated with a PD-1 or PD-L1 inhibitor. - If BRAF
mutant, must have had prior treatment with a
BRAF and/or MEK inhibitor.[4]

Ovarian Cancer (PROC)

- Confirmed diagnosis of ovarian, primary
peritoneal, or fallopian tube cancer with high-
grade serous histology. - Platinum-resistant
disease. - Received at least 1 but < 3 lines of

prior systemic anticancer therapy.[4]

Experimental Protocols
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Assessment of Measurable Disease: RECIST 1.1

Objective: To standardize the evaluation of tumor response in solid tumors.
Methodology:

o Baseline Assessment: All measurable lesions are identified and recorded at baseline using
imaging techniques such as CT or MRI. The longest diameter of each target lesion is
measured. A maximum of five target lesions in total, and a maximum of two target lesions
per organ, are selected for monitoring.

o Follow-up Assessments: Tumor measurements are repeated at predefined intervals during
the study. The sum of the longest diameters of all target lesions is calculated at each
assessment.

e Response Evaluation: The response is categorized based on the change in the sum of the
longest diameters of target lesions compared to baseline, as well as the appearance of new
lesions or progression of non-target lesions.

Assessment of Performance Status: ECOG Scale

Objective: To assess the patient's level of functioning in terms of their ability to care for
themselves, daily activity, and physical ability.

Methodology: The Eastern Cooperative Oncology Group (ECOG) performance status is
evaluated by the investigator based on a scale from 0 to 5, where a lower score indicates a
higher level of functioning. For DB-1311 studies, patients must have an ECOG performance
status of O or 1.

o ECOG 0: Fully active, able to carry on all pre-disease performance without restriction.

o ECOG 1: Restricted in physically strenuous activity but ambulatory and able to carry out
work of a light or sedentary nature, e.g., light house work, office work.

Assessment of B7-H3 Expression

Objective: To measure the expression level of B7-H3 in tumor tissue.
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Methodology: While there is no minimum B7-H3 expression level required for study entry,

tumor tissue samples (either pre-existing or from a fresh biopsy) are collected for biomarker

analysis.[4][5] A standardized immunohistochemistry (IHC) protocol is used to assess B7-H3

expression.

Protocol Outline for B7-H3 IHC in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and
rehydrated through a series of graded ethanol solutions.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0)
or a Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and
non-specific antibody binding is blocked using a protein block solution.

Primary Antibody Incubation: The tissue sections are incubated with a validated anti-B7-H3
(CD276) primary antibody at a predetermined optimal dilution.

Detection System: A secondary antibody conjugated to a detection enzyme (e.g.,
horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to
visualize the antibody binding.

Counterstaining: The sections are counterstained with hematoxylin to visualize the cell
nuclei.

Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a
gualified pathologist to determine the B7-H3 expression level.

Visualizations
DB-1311 Mechanism of Action
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Caption: Mechanism of action of DB-1311 ADC.

Patient Selection Workflow
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Caption: Logical workflow for patient selection in DB-1311 studies.

B7-H3 Signhaling Pathway in Cancer
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Caption: Simplified B7-H3 signaling pathways in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for DB-1311 Clinical
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681850#patient-selection-criteria-for-db-1311-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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